molecular formula C13H13N7S B12380252 Aplithianine A

Aplithianine A

Cat. No.: B12380252
M. Wt: 299.36 g/mol
InChI Key: IEDDDZFQZKDRBJ-UHFFFAOYSA-N
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Description

Aplithianine A is an alkaloid isolated from the marine tunicate Aplidium species. This compound has garnered attention due to its potent inhibitory activity against several serine/threonine kinases, including protein kinase A catalytic subunit PKAcα. It has been shown to form complexes with the DNAJB1-PRKACA oncogenic fusion protein, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aplithianine A can be synthesized through a four-step total synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The process includes the formation of key intermediates and their subsequent transformation into this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route developed for laboratory-scale production can be adapted for larger-scale synthesis. This involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Aplithianine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aplithianine A has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new synthetic methodologies.

    Biology: The compound’s ability to inhibit specific kinases makes it useful for investigating cellular signaling pathways and their roles in various biological processes.

    Medicine: this compound’s inhibitory activity against oncogenic fusion proteins positions it as a potential therapeutic agent for cancer treatment, particularly in targeting kinase-related pathways.

    Industry: The compound’s unique properties can be harnessed for developing new drugs and therapeutic agents.

Mechanism of Action

Aplithianine A exerts its effects by inhibiting the catalytic activity of protein kinase A and other serine/threonine kinases. It competitively binds to the ATP pocket of these kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness of Aplithianine A: this compound stands out due to its selective inhibition of specific serine/threonine kinases and its ability to form complexes with oncogenic fusion proteins. This selectivity and unique binding properties make it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C13H13N7S

Molecular Weight

299.36 g/mol

IUPAC Name

6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine

InChI

InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18)

InChI Key

IEDDDZFQZKDRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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